molecular formula C28H25N3O5 B1664629 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid CAS No. 690689-90-8

2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No. B1664629
M. Wt: 483.5 g/mol
InChI Key: BRZAMKDHLIXUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

50F10 is a stabilizer of the active LPL dimer. It acts by preventing both angptl4- and heat-induced inactivation of LPL and reducing postprandial triglyceride levels.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds, including piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acid analogues, have been synthesized, utilizing procedures like Pudovik addition, Barton deoxygenation, and acidic hydrolysis. These methodologies offer efficient means to yield targeted amino acids, contributing to the synthesis of compounds related to 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid (Kehler, Ebert, Dahl, & Krogsgaard‐Larsen, 1998).

Potential Therapeutic Applications

  • Research on aurora kinase inhibitors highlights compounds that inhibit Aurora A and show potential in cancer treatment. This suggests that similar compounds, including those with a piperidine structure, might have applications in oncology (ロバート ヘンリー,ジェームズ, 2006).

Applications in Anticancer Research

  • The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as potential anticancer agents indicate the significance of piperidine derivatives in developing new anticancer therapies (Rehman et al., 2018).

Inhibitory Activity in Neurotransmission

  • Piperidinyl-phosphinic acids have been synthesized as bioisosteres of amino carboxylic acids, demonstrating their potential as GABA-uptake inhibitors. This indicates their possible application in modulating neurotransmitter activity (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).

Role in GABA Uptake and Imaging

  • Compounds like CIPCA and its radioiodinated analog [125I]CIPCA, which are similar in structure to 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid, have been synthesized for studying the GABA uptake system, suggesting potential applications in neuroimaging (Dort, Gildersleeve, & Wieland, 1995).

properties

CAS RN

690689-90-8

Product Name

2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

2-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C28H25N3O5/c1-17-5-8-19(9-6-17)29-25(32)23-16-20(10-12-24(23)30-13-3-2-4-14-30)31-26(33)21-11-7-18(28(35)36)15-22(21)27(31)34/h5-12,15-16H,2-4,13-14H2,1H3,(H,29,32)(H,35,36)

InChI Key

BRZAMKDHLIXUND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5CCCCC5

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

50F10;  50-F-10;  50 F 10; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
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2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
Reactant of Route 6
2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid

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